molecular formula C7H9FO2 B2446487 1-Fluorocyclohex-3-ene-1-carboxylic acid CAS No. 32273-88-4

1-Fluorocyclohex-3-ene-1-carboxylic acid

Cat. No. B2446487
CAS RN: 32273-88-4
M. Wt: 144.145
InChI Key: FDGRWHMXZNVBFJ-UHFFFAOYSA-N
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Description

1-Fluorocyclohex-3-ene-1-carboxylic acid, also known as FCA, is a cyclic compound. It has a CAS Number of 32273-88-4 and a molecular weight of 144.15 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-fluoro-3-cyclohexene-1-carboxylic acid . The InChI Code is 1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-2H,3-5H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 144.15 . The compound’s properties would be influenced by its functional groups - the carboxylic acid and the fluorine atom.

Scientific Research Applications

Chemical Decomposition and Inhibition Studies

1-Fluorocyclohex-3-ene-1-carboxylic acid's related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), has been studied for its chemical decomposition properties and as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC shows instability under near-physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid, and acts as a slow-dissociating inhibitor of ACC deaminase (Liu et al., 2015).

Synthesis and Inhibition of Influenza Virus

Synthesis of derivatives of this compound has been researched for their potential as inhibitors of influenza A sialidase. The compounds synthesized using a Diels–Alder tactic have been identified as selective inhibitors, with some being particularly potent (Kerrigan et al., 2001).

Use in PET Imaging for Tumor Delineation

A fluorine-18 labeled variant, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been synthesized for positron emission tomography (PET) to image tumors. [18F]FACBC was prepared with high specific activity and showed promise in tumor imaging, marking an advancement in the field of radiopharmaceuticals (Shoup & Goodman, 1999).

Chromatographic Methods for Enantiomer Separation

The separation and quantification of enantiomers of alicyclic β-amino acids, including derivatives of this compound, have been achieved through high-performance liquid chromatography. This method has been crucial for understanding the stereoisomerism in these compounds (Péter et al., 1997).

Bridgehead-Bridgehead Interactions in Ring Systems

Research into 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, related to this compound, has been conducted to understand bridgehead-bridgehead interactions within these ring systems. These studies have implications for the reactivity and stability of these compounds, which are of interest in organic chemistry and material sciences (Adcock et al., 1999).

properties

IUPAC Name

1-fluorocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7(6(9)10)4-2-1-3-5-7/h1-2H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGRWHMXZNVBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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